molecular formula C11H10N4S B2814726 4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline CAS No. 294889-34-2

4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline

Cat. No.: B2814726
CAS No.: 294889-34-2
M. Wt: 230.29
InChI Key: ZGDQAQZRJZDYMQ-UHFFFAOYSA-N
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Description

4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles This compound is characterized by its unique structure, which includes an imidazole ring fused with a thiadiazole ring, and an aniline group attached to the 4-position of the fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylimidazole with a thiadiazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods to identify optimal reaction conditions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the compound, while substitution reactions can produce a wide range of substituted derivatives .

Scientific Research Applications

4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-7-14-15-6-10(13-11(15)16-7)8-2-4-9(12)5-3-8/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDQAQZRJZDYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C2S1)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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